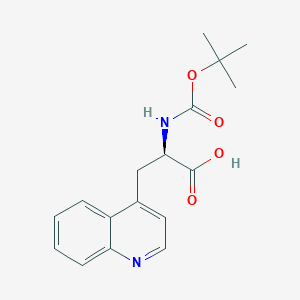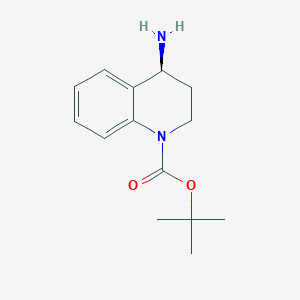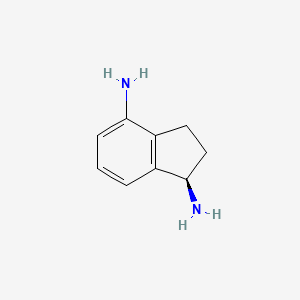
5-Chlorothiophene-2-carbohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiophene-2-carbohydrazide hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 5-Chlorothiophene-2-carbohydrazide hydrochloride typically begins with 5-Chloro-thiophene-2-carboxylic acid.
Hydrazide Formation: The carboxylic acid is converted to its hydrazide form by reacting with hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The hydrazide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic steps as in laboratory preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the hydrazide.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Synthesis of Heterocyclic Compounds: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology
Biochemical Reagent: Employed as a biochemical reagent in life science research.
Medicine
Antimicrobial Agent: Investigated for its potential antimicrobial properties.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 5-Chlorothiophene-2-carbohydrazide hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The hydrazide moiety can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid hydrazide: Similar structure but lacks the chlorine atom.
5-Chloro-2-thiophenecarboxylic acid: Precursor to the hydrazide form.
5-Chloro-2-thiophenecarboxaldehyde: Another derivative of thiophene with different functional groups.
Uniqueness
5-Chlorothiophene-2-carbohydrazide hydrochloride is unique due to the presence of both the chlorine atom and the hydrazide moiety, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
5-chlorothiophene-2-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS.ClH/c6-4-2-1-3(10-4)5(9)8-7;/h1-2H,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRUOCYACLBIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(3S)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate](/img/structure/B8192370.png)



![3-[1,6]Naphthyridin-8-yl-acrylic acid methyl ester](/img/structure/B8192405.png)

![3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester](/img/structure/B8192410.png)







